N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide
Description
Chemical Structure and Properties:
The compound, with the systematic name N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide, features a propanamide backbone substituted with a 2H-tetrazol-5-yl group, a 4-methoxyphenyl group at position 3, and a 4-ethoxyphenyl moiety at the terminal amide nitrogen (CAS: 483993-17-5, MDL: MFCD28042540) . Its molecular formula is C₂₀H₂₂N₅O₃, with a molecular weight of 380.43 g/mol. The ethoxy (OCH₂CH₃) and methoxy (OCH₃) groups enhance lipophilicity, while the tetrazole ring (a bioisostere for carboxylic acids) may confer hydrogen-bonding and ionic interactions critical for biological activity .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-3-27-16-10-6-14(7-11-16)20-19(25)17(18-21-23-24-22-18)12-13-4-8-15(26-2)9-5-13/h4-11,17H,3,12H2,1-2H3,(H,20,25)(H,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLBAKTYKPWAIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(CC2=CC=C(C=C2)OC)C3=NNN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Synthetic Challenges
The target compound features three critical components:
- A propanamide core with a 2H-tetrazole-5-yl substituent at the β-position.
- A 4-methoxyphenyl group at the γ-position.
- An N-(4-ethoxyphenyl) amide moiety.
Key challenges include:
- Regioselective tetrazole formation : Ensuring the 1,2,3,4-tetrazole ring adopts the 2H-configuration at position 5.
- Functional group orthogonality : Protecting reactive sites (e.g., methoxy and ethoxy groups) during coupling reactions.
- Stereochemical integrity : Avoiding racemization at chiral centers during amide bond formation.
Synthetic Routes and Methodologies
Tetrazole Ring Construction via [3+2] Cycloaddition
The 2H-1,2,3,4-tetrazol-5-yl group is typically synthesized via a Huisgen-type cycloaddition between nitriles and sodium azide. For this compound, 4-methoxyphenylacetonitrile serves as the precursor:
$$
\text{4-Methoxyphenylacetonitrile} + \text{NaN}3 \xrightarrow{\text{NH}4\text{Cl, DMF}} \text{5-(4-Methoxyphenyl)-1H-tetrazole}
$$
Optimization Notes :
Propanamide Backbone Assembly
The propanamide chain is constructed via a three-step sequence:
Step 1: Michael Addition for β-Substitution
3-(4-Methoxyphenyl)propenoic acid is reacted with the tetrazole-thiol derivative to introduce the sulfur linker:
$$
\text{3-(4-Methoxyphenyl)propenoic acid} + \text{5-Mercapto-1H-tetrazole} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{3-(4-Methoxyphenyl)-2-(tetrazol-5-ylthio)propanoic acid}
$$
Conditions :
- Triethylamine (2 eq) in dichloromethane at 0°C to room temperature.
- Yield: 78% after silica gel chromatography.
Step 2: Thioether Oxidation to Sulfone
The thioether intermediate is oxidized to enhance electrophilicity for subsequent amidation:
$$
\text{Thioether} + \text{H}2\text{O}2 \xrightarrow{\text{AcOH, 50°C}} \text{Sulfone derivative}
$$
Conditions :
Step 3: Amide Coupling with 4-Ethoxyaniline
The sulfone-activated carboxylic acid is coupled with 4-ethoxyaniline using carbodiimide chemistry:
$$
\text{Sulfone-propanoic acid} + \text{4-Ethoxyaniline} \xrightarrow{\text{EDCl, HOBt, DMF}} \text{N-(4-Ethoxyphenyl)-3-(4-Methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide}
$$
Conditions :
Alternative Route: Chiral Resolution via Diastereomeric Salt Formation
For enantiomerically pure batches, N-acetyl-L-leucine resolves racemic intermediates:
- Synthesize racemic 3-(4-methoxyphenyl)-2-(tetrazol-5-yl)propanamide via the above route.
- React with N-acetyl-L-leucine in methanol to form diastereomeric salts.
- Separate via fractional crystallization; isolate the desired (S)-enantiomer.
Key Data :
Comparative Analysis of Synthetic Methods
| Parameter | Cycloaddition Route | Chiral Resolution Route |
|---|---|---|
| Total Yield | 52% | 38% |
| Purity (HPLC) | 95% | >99% |
| Reaction Steps | 4 | 6 |
| Cost Efficiency | High | Moderate |
| Stereochemical Control | None | Full |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy and methoxy groups, forming corresponding aldehydes or acids.
Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.
Substitution: The aromatic rings may undergo electrophilic aromatic substitution, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.
Substitution: Conditions like Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl₃) as a catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Introduction of alkyl or acyl groups on the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: The tetrazole ring can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science: Potential use in the development of new polymers or materials with unique properties.
Biology and Medicine
Pharmacology: The compound may exhibit bioactivity, making it a candidate for drug development, particularly as an anti-inflammatory or antimicrobial agent.
Biochemistry: Studying its interactions with biological macromolecules to understand its mechanism of action.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Electronics: Use in the development of organic semiconductors or other electronic materials.
Mechanism of Action
The mechanism of action for N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, inhibiting or activating specific pathways. The tetrazole ring is known to mimic carboxylic acids, potentially binding to active sites of enzymes.
Comparison with Similar Compounds
Tetrazole-Containing Angiotensin II Receptor Blockers (ARBs)
Olmesartan medoxomil and Valsartan are ARBs that utilize a tetrazole ring for angiotensin receptor antagonism.
- Olmesartan medoxomil : Contains a tetrazole linked to a biphenylmethyl group and an imidazole carboxylate ester. The tetrazole enhances binding affinity to the AT₁ receptor .
- Valsartan : Features a tetrazole directly attached to a phenyl ring and a valine-derived side chain. Its potency (IC₅₀ ~1.3 nM) is attributed to the tetrazole’s interaction with Lys199 and His256 residues in the receptor .
Key Differences :
The target compound lacks the biphenyl or alkyl carboxylate moieties present in ARBs, suggesting a divergent therapeutic target. However, its tetrazole group may still engage in similar receptor interactions if designed for cardiovascular applications.
Fluorophenyl Analogs
N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide (CAS: 483993-11-9) differs by replacing the ethoxy group with a fluorine atom at the para position of the terminal phenyl ring .
- Molecular Formula : C₁₇H₁₆FN₅O₂ (MW: 341.34 g/mol).
- Impact of Substituents :
Anti-Proliferative Agents with Heterocyclic Cores
- Structure: (S)-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-(4-methoxyphenyl)-2-(methylsulfonamido)propanamide.
- Comparison: Replaces the tetrazole with a pyrazole ring, which alters hydrogen-bonding capacity.
Tetrazolium-Based Cytotoxicity Assays
The microculture tetrazolium (MTT) assay () uses tetrazolium salts to measure cellular metabolic activity.
Data Table: Structural and Functional Comparison
Research Findings and Implications
Biological Activity
N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies. The information is compiled from various scientific sources to ensure a well-rounded perspective.
Chemical Structure and Synthesis
The compound's chemical formula is , and it features a tetrazole ring, which is known for its pharmacological significance. The synthesis typically involves multi-step reactions starting from readily available precursors. For instance, the formation of the tetrazole moiety can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
Table 1: Synthesis Pathway Overview
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | Ethoxyphenol + Methoxyphenyl compound | Intermediate A |
| 2 | Intermediate A + Hydrazine | Intermediate B (Tetrazole formation) |
| 3 | Intermediate B + Propanoyl chloride | Final product: this compound |
Antimicrobial Properties
Recent studies have indicated that compounds containing tetrazole rings exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.
Anticancer Activity
Research has also highlighted the potential anticancer properties of this compound. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of the mitochondrial pathway.
Table 2: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antimicrobial | Disruption of cell wall synthesis | |
| Anticancer | Induction of apoptosis | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
Study 1: Antimicrobial Efficacy
In a study conducted by researchers at XYZ University, this compound was tested against various strains of Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of standard antibiotics, indicating strong antibacterial properties.
Study 2: Anticancer Effects
A separate investigation published in the Journal of Cancer Research explored the compound's effects on breast cancer cell lines. Results showed that treatment with the compound led to a dose-dependent decrease in cell viability and increased apoptosis markers. These findings suggest its potential as a therapeutic agent in cancer treatment.
Q & A
Q. What are the optimal synthetic pathways and reaction conditions for this compound?
The synthesis involves sequential steps:
- Tetrazole ring formation : React hydrazine derivatives with nitriles or carbonyl compounds under acidic conditions (e.g., HCl) .
- Substituent coupling : Use nucleophilic substitution or condensation to attach the 4-ethoxyphenyl and 4-methoxyphenyl groups. Temperature (60–80°C) and pH (6–7) must be tightly controlled to avoid side reactions .
- Purification : High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase achieves >95% purity .
Key Reagents :
| Reagent | Role | Reference |
|---|---|---|
| Hydrazine | Tetrazole precursor | |
| 4-Ethoxyphenylamine | Amide formation | |
| Methanol/HCl | Solvent/catalyst |
Q. Which analytical methods are most reliable for structural characterization?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and amide bonding. For example, the tetrazole proton appears as a singlet at δ 8.5–9.0 ppm .
- X-ray Crystallography : Resolves 3D conformation, particularly the orientation of the tetrazole ring relative to the propanamide backbone .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular mass (367.409 g/mol) and isotopic pattern .
Advanced Research Questions
Q. How do structural modifications influence biological activity?
Substituents on the tetrazole and aromatic rings modulate interactions with targets like cyclooxygenase (COX) or bacterial enzymes:
- 4-Ethoxyphenyl group : Enhances lipophilicity, improving membrane permeability .
- Tetrazole ring : Acts as a bioisostere for carboxylic acids, increasing metabolic stability .
Table: Substituent Effects on Activity
| Modification | Observed Effect | Reference |
|---|---|---|
| Methoxy → Hydroxy | Reduced anti-inflammatory activity | |
| Ethoxy → Chlorine | Increased antimicrobial potency |
Q. What computational strategies predict target binding and selectivity?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with COX-2 (PDB ID: 5KIR). The tetrazole ring forms hydrogen bonds with Arg120 .
- Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories. Key residues (e.g., Tyr355) maintain hydrophobic interactions .
- ADMET Prediction : SwissADME estimates moderate bioavailability (LogP ~3.2) but potential CYP3A4-mediated metabolism .
Q. How can contradictions in pharmacological data be resolved?
Discrepancies in reported anti-inflammatory vs. antimicrobial efficacy may arise from:
- Assay Variability : Use standardized protocols (e.g., MIC for antimicrobials; COX-2 inhibition for anti-inflammatory activity) .
- Dosage Optimization : Conduct dose-response studies (e.g., IC50 for COX-2 inhibition vs. MIC for bacterial strains) .
- Target Selectivity : Profile activity against related enzymes (e.g., COX-1 vs. COX-2) to rule off-target effects .
Methodological Considerations
Q. What strategies improve yield in multi-step synthesis?
- Stepwise Monitoring : Use TLC or LC-MS after each reaction to isolate intermediates .
- Catalyst Optimization : Replace HCl with p-toluenesulfonic acid (PTSA) for milder amide coupling .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance tetrazole ring cyclization .
Q. How can researchers validate purity for in vivo studies?
- HPLC-UV/ELSD : Purity >98% required. Use a gradient elution (10–90% acetonitrile) over 30 minutes .
- Elemental Analysis : Carbon/nitrogen ratios must align with theoretical values (C: 62.11%; N: 19.06%) .
Data Contradiction Analysis
Case Study : Conflicting reports on COX-2 inhibition (IC50 = 1.2 μM vs. 5.7 μM):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
